N-{5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(3-methylphenoxy)acetamide
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Overview
Description
N-{5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(3-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(3-methylphenoxy)acetamide typically involves the reaction of 4-chlorobenzylamine with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-methylphenoxyacetyl chloride to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or dichloromethane (DCM) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated thiazole rings.
Substitution: Derivatives with substituted benzyl groups.
Scientific Research Applications
N-{5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(3-methylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pesticides due to its biological activity.
Mechanism of Action
The mechanism of action of N-{5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)acetamide
- N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-2,2-diphenylacetamide
- N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamide
Uniqueness
N-{5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(3-methylphenoxy)acetamide is unique due to the presence of the 3-methylphenoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its activity and selectivity compared to other similar compounds .
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-13-3-2-4-16(9-13)24-12-18(23)22-19-21-11-17(25-19)10-14-5-7-15(20)8-6-14/h2-9,11H,10,12H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBGLFOJKOCRAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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